molecular formula C7H8F3NOS B1529394 3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol CAS No. 933721-59-6

3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol

Cat. No.: B1529394
CAS No.: 933721-59-6
M. Wt: 211.21 g/mol
InChI Key: WOCYIZDOSCEUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol is a chemical compound characterized by its trifluoromethyl group and a thienyl ring

Preparation Methods

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

  • 3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol is structurally similar to other trifluoromethylated compounds, such as 3-Amino-1,1,1-trifluoro-2-(phenyl)propan-2-ol and 3-Amino-1,1,1-trifluoro-2-(methyl)propan-2-ol.

Uniqueness:

  • The presence of the thienyl group in this compound imparts unique electronic and steric properties, distinguishing it from other trifluoromethylated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-thiophen-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NOS/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCYIZDOSCEUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol
Reactant of Route 2
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol
Reactant of Route 3
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol
Reactant of Route 4
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol
Reactant of Route 6
3-Amino-1,1,1-trifluoro-2-(2-thienyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.